molecular formula C8H8N2O2S B184383 1-(3-Carboxyphenyl)-2-thiourea CAS No. 37182-75-5

1-(3-Carboxyphenyl)-2-thiourea

Cat. No. B184383
CAS RN: 37182-75-5
M. Wt: 196.23 g/mol
InChI Key: JRQJYVACDJEUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.).



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and characterization of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and chemical stability.


Scientific Research Applications

  • Synthesis and Chemical Applications

    • Thioureas, including 1-(3-Carboxyphenyl)-2-thiourea, play a significant role in organic chemistry. For instance, thioureas are involved in [3+2] cycloaddition with donor-acceptor cyclopropanes, leading to the efficient production of 2-amino-4,5-dihydrothiophenes. These compounds are crucial in various organic transformations and can be used to produce heterocyclic cores, demonstrating their versatility in synthetic chemistry (Xie et al., 2019).
  • Coordination Chemistry and Molecular Docking Studies

    • Thiourea derivatives, including those similar to 1-(3-Carboxyphenyl)-2-thiourea, have been studied for their ability to form complexes with metals. These complexes exhibit interesting properties such as interaction with DNA and potential as antioxidants. Molecular docking studies of these complexes have shown strong interactions with specific proteins, which could have implications in pharmaceuticals (Hussain et al., 2020).
  • Structural and Biological Aspects

    • The structural diversity of 1-(acyl/aroyl)-3-(substituted) thioureas, a category that includes 1-(3-Carboxyphenyl)-2-thiourea, makes them important in various fields such as ion sensors, corrosion inhibitors, and pharmaceuticals. Their medicinal applications, in particular, have seen significant advancements, indicating their potential in drug development and other biological applications (Saeed et al., 2017).
  • Enzyme Inhibition and Sensing Applications

    • Thiourea derivatives are efficient enzyme inhibitors and can act as sensors for toxic metals like mercury. This highlights their potential in biomedical research, especially in developing therapeutic agents and diagnostic tools (Rahman et al., 2021).
  • Chiral Solvating Agents in NMR Spectroscopy

    • Certain thiourea derivatives have been used as chiral solvating agents (CSAs) for enantiodifferentiation of amino acid derivatives in NMR spectroscopy. This application is crucial in stereochemical analysis, relevant in drug discovery and the development of chiral pharmaceuticals (Recchimurzo et al., 2020).
  • Cytotoxicity Studies and Anticancer Potential

    • Thiourea derivatives have been investigated for their cytotoxicity against various cancer cell lines, suggesting their potential use in anticancer therapies. This research is vital for the development of new chemotherapeutic agents (Ruswanto et al., 2015).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This could include potential applications of the compound, areas for further research, or improvements to the synthesis process.


properties

IUPAC Name

3-(carbamothioylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-8(13)10-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQJYVACDJEUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356218
Record name 1-(3-Carboxyphenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Carboxyphenyl)-2-thiourea

CAS RN

37182-75-5
Record name 1-(3-Carboxyphenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Carboxyphenyl)-2-thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Carboxyphenyl)-2-thiourea
Reactant of Route 2
Reactant of Route 2
1-(3-Carboxyphenyl)-2-thiourea
Reactant of Route 3
Reactant of Route 3
1-(3-Carboxyphenyl)-2-thiourea
Reactant of Route 4
Reactant of Route 4
1-(3-Carboxyphenyl)-2-thiourea
Reactant of Route 5
1-(3-Carboxyphenyl)-2-thiourea
Reactant of Route 6
1-(3-Carboxyphenyl)-2-thiourea

Citations

For This Compound
8
Citations
L Zhang, S Goh, X Hu, R Crawford… - Journal of Chemical …, 2012 - Wiley Online Library
BACKGROUND: Hg(II) is one of the most toxic metals and has received particular attention in environmental pollution. Hg(II) pollution is common in water sources, so rapid and efficient …
Number of citations: 27 onlinelibrary.wiley.com
O Özbek, OC Altunoluk, Ö Isildak - Analytical Sciences, 2023 - Springer
In this work, we developed a new copper(II)-selective potentiometric sensor and investigated its surface with scanning electron microscopy (SEM). Besides the surface images of the …
Number of citations: 3 link.springer.com
X Wu, J Shen, T Ye, H Cao, M Yuan, F Yin… - Journal of Hazardous …, 2022 - Elsevier
Thiourea derivatives are expected to be potential monomers of As(Ш) molecular imprinted polymers (MIPs) which are used to specifically recognize As(Ш). However, the specific …
Number of citations: 6 www.sciencedirect.com
W Uhl, C Stefaniak, M Voß, J Kösters, F Rogel - Organometallics, 2012 - ACS Publications
Treatment of the tetraalkyldigallium(4) compound R 2 Ga–GaR 2 [1; R = CH(SiMe 3 ) 2 ] with the highly functionalized acids 3- and 4-carboxyphenylthiourea, 7-azaindole-3-carboxylic …
Number of citations: 9 pubs.acs.org
Y Yang, D Wang, JX Yang - IOP Conference Series: Earth and …, 2017 - iopscience.iop.org
Novel amino/thiol organic groups modified SBA-15 materials were successfully prepared by a simple co-condensation approach. The synthesize mesoporous materials were …
Number of citations: 7 iopscience.iop.org
LCC da Silva, CMC Infante, R de Prá Urio… - Separation Science …, 2015 - Taylor & Francis
Incorporation of humic acid in the FDU-1 mesoporous silica improved Hg(II) adsorption and did not destroy the ordered network, providing surface area of 500 m 2 g −1 , pore volume of …
Number of citations: 5 www.tandfonline.com
S Rajpal, P Mishra, B Mizaikoff - International Journal of Molecular …, 2023 - mdpi.com
The rational design of molecularly imprinted polymers has evolved along with state-of-the-art experimental imprinting strategies taking advantage of sophisticated computational tools. …
Number of citations: 7 www.mdpi.com
JG Yu, BY Yue, XW Wu, Q Liu, FP Jiao… - … Science and Pollution …, 2016 - Springer
Due to natural and production activities, mercury contamination has become one of the major environmental problems over the world. Mercury contamination is a serious threat to …
Number of citations: 187 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.